molecular formula C17H16ClIN2O4S B5218875 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

Cat. No. B5218875
M. Wt: 506.7 g/mol
InChI Key: YVLKXBWJKBLQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as CIPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIPTB belongs to the class of benzamides and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Mechanism of Action

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide acts as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation of insulin receptor substrate-1 (IRS-1). This results in increased insulin signaling and glucose uptake in target tissues.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, this compound has been shown to have anti-inflammatory and anti-cancer properties. PTP1B inhibition by this compound leads to decreased production of pro-inflammatory cytokines and chemokines in macrophages. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide in lab experiments is its specificity for PTP1B, which allows for precise modulation of insulin signaling pathways. However, this compound has relatively low potency compared to other PTP1B inhibitors and requires high concentrations for effective inhibition. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

Future research on N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide could focus on optimizing its potency and solubility for use in therapeutic applications. Additionally, the potential anti-inflammatory and anti-cancer properties of this compound could be further investigated in preclinical and clinical studies. Finally, the role of PTP1B inhibition in other disease states, such as neurodegenerative disorders and cardiovascular disease, could be explored.

Synthesis Methods

The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide involves the reaction of 2-chloro-4-iodoaniline with carbon disulfide and potassium hydroxide to form 2-chloro-4-iodophenyl isothiocyanate. This intermediate is then reacted with 3,4,5-trimethoxybenzylamine to obtain the final product, this compound.

Scientific Research Applications

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound leads to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. Additionally, this compound has been shown to reduce body weight gain and improve lipid metabolism in animal models of obesity.

properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O4S/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(22)21-17(26)20-12-5-4-10(19)8-11(12)18/h4-8H,1-3H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLKXBWJKBLQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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